2-Ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, wherein two rings are interconnected through a single atom, specifically nitrogen. The molecular formula for this compound is and its molecular weight is approximately . This compound falls under the category of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry and material science.
The compound is classified as a spiro compound due to its distinctive structural arrangement. It is also categorized within the broader class of heterocyclic compounds, which contain atoms other than carbon in their ring structures, particularly nitrogen in this case. The hydrochloride form indicates that the compound has been protonated with hydrochloric acid, enhancing its solubility and stability in various applications .
The synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions such as temperature, pressure, and duration are crucial for optimizing yield and purity.
The molecular structure of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride can be represented using various notations:
InChI=1S/C8H16N2/c1-10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3
OQHQOOLVQDEIGL-UHFFFAOYSA-N
CN1CCC2(C1)CCNC2
.This data illustrates the connectivity of atoms within the molecule and highlights its spirocyclic nature.
The reactivity of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride can be explored through various chemical reactions:
These reactions are fundamental for developing derivatives that may exhibit enhanced biological activity or novel properties.
The mechanism of action for 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific targets, influencing their activity:
This mechanism underlies its potential therapeutic applications.
The physical properties of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride include:
Chemical properties include:
These properties make it suitable for various scientific applications.
The applications of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride span several fields:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3